N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline
Description
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline is an aniline derivative featuring a 3-propoxy-substituted phenyl ring and a 2-(4-methoxyphenoxy)ethyl chain attached to the amino group. The compound’s structure combines electron-donating alkoxy groups (methoxy and propoxy) with a flexible ethylene linker, which may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-3-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-12-21-18-6-4-5-15(14-18)19-11-13-22-17-9-7-16(20-2)8-10-17/h4-10,14,19H,3,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMRRQTQJAQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline involves several steps. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate aniline derivative under specific conditions . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules, which are essential in developing new materials and pharmaceuticals.
Polymer Production
- The compound is utilized in the production of polymers, enhancing properties such as thermal stability and flame resistance. This makes it valuable in creating materials for various industrial applications, including plastics and coatings.
Biological Applications
Metabotropic Glutamate Receptor Antagonism
- One of the significant biological applications of this compound is its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in numerous neurological disorders, including anxiety and depression. By inhibiting mGluR5 activity, the compound may help modulate neurological pathways and alleviate symptoms related to these conditions .
Potential Therapeutic Uses
- Ongoing research is exploring the therapeutic potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with specific molecular targets suggests it could play a role in reducing neuronal cell death associated with these disorders .
Medicinal Applications
Pharmaceutical Development
- This compound is being investigated for its potential as an active pharmaceutical ingredient (API). Its synthesis can be integrated into the production of other drugs, contributing to formulations aimed at treating various conditions, particularly those related to the central nervous system .
Case Studies
- A notable case study highlighted the compound's effectiveness in preclinical models for conditions such as Alzheimer's disease. Researchers demonstrated that compounds similar to this compound could reduce beta-amyloid production, a hallmark of Alzheimer's pathology .
Industrial Applications
Use in Adhesives and Coatings
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline involves its interaction with specific molecular targets. As a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), it inhibits the receptor’s activity, which can modulate various neurological pathways and potentially alleviate symptoms of neurological disorders. The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Peliglitazar
| Property | N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline | Peliglitazar |
|---|---|---|
| Core Structure | Aniline derivative | Oxazole-glycine hybrid |
| Key Substituents | 3-Propoxy, 4-methoxyphenoxyethyl | 4-Methoxyphenoxy, oxazolyl-ethoxy |
| Molecular Weight (g/mol) | ~355 (estimated) | 530.60 |
| Applications | Potential optical/materials use | Diabetes therapy |
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline
Structure : This triphenylamine derivative (C₂₂H₂₀N₂O₄, MW: 376.40 g/mol) features ethoxy and nitro groups, creating a conjugated system for electron delocalization .
Key Differences :
- Electronic Effects : The nitro group is a strong electron-withdrawing substituent, whereas the target compound’s propoxy and methoxy groups are electron-donating.
- Symmetry : The triphenylamine core allows for three-dimensional conjugation, unlike the single phenyl ring in the target compound.
- Bond Characteristics : Nitrogen-oxygen bonds in the nitro group (1.229–1.232 Å) are shorter than typical N–O single bonds (~1.45 Å), indicating partial double-bond character, which contrasts with the target compound’s ether linkages.
Research Findings :
- Triphenylamine derivatives exhibit strong two-photon absorption and fluorescence, making them suitable for optical materials. The target compound’s lack of a nitro group may reduce electron-withdrawing effects but improve solubility via propoxy chains .
2-(4-Methoxyphenoxy)allyl Esters (e.g., 4q', 4r)
Structure: These allyl esters (e.g., 4q': C₁₇H₁₅IO₅, MW: 426.20 g/mol) share the 4-methoxyphenoxy group but include iodobenzoate esters and allyl linkers . Key Differences:
- Reactivity : The iodine atom in 4q' and 4r enhances susceptibility to nucleophilic substitution, unlike the stable ether and amine groups in the target compound.
- Synthetic Utility : These esters serve as intermediates in cross-coupling reactions, whereas the target compound’s aniline backbone may favor polymerization or coordination chemistry.
Table 2: Physicochemical Comparison with Allyl Esters
| Property | This compound | 2-(4-Methoxyphenoxy)allyl 2-iodobenzoate (4q') |
|---|---|---|
| Functional Groups | Amine, ether, propoxy | Ester, iodine, allyl |
| Molecular Weight (g/mol) | ~355 | 426.20 |
| Stability | High (ether/amine stability) | Moderate (iodine reactivity) |
| Applications | Materials science | Synthetic intermediates |
Dimoxyline and Suplatast Tosilate
Structure: Dimoxyline (C₂₂H₁₅NO₄) includes ethoxy and methoxy groups on a benzyl-isoquinoline core, while Suplatast Tosilate (C₁₂H₁₅NO₄S) has ethoxy-hydroxypropoxy and methylthio groups . Key Differences:
- Core Heterocycles: Dimoxyline’s isoquinoline vs. the target compound’s aniline.
- Biological Activity : Suplatast Tosilate’s methylthio and hydroxypropoxy groups confer anti-allergic properties, whereas the target compound’s lack of sulfur or hydroxyl groups may limit bioactivity.
Biological Activity
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies. The compound's unique structure, featuring a methoxyphenoxy group and a propoxyaniline moiety, suggests diverse biological interactions that warrant detailed investigation.
Molecular Formula
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.39 g/mol
Structural Characteristics
The compound consists of:
- A 4-methoxyphenoxy group that enhances lipophilicity.
- A propoxyaniline segment that may contribute to its biological activity.
This compound is believed to exert its biological effects through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood and cognition.
Antioxidant Activity
Studies have indicated that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has shown that the compound can reduce inflammation markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis.
Cytotoxicity Studies
In vitro studies on cancer cell lines have demonstrated that this compound can induce cytotoxic effects. The compound's ability to selectively target cancer cells while sparing normal cells is particularly promising for cancer therapy.
Case Studies
-
Study on Antioxidant Activity
- Objective : To evaluate the antioxidant potential of this compound.
- Method : DPPH radical scavenging assay.
- Results : The compound showed a dose-dependent increase in radical scavenging activity, comparable to standard antioxidants.
-
Inflammation Model Study
- Objective : To assess the anti-inflammatory effects of the compound in a murine model.
- Method : Measurement of cytokine levels post-treatment.
- Results : Significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) was observed, indicating potential use in inflammatory diseases.
-
Cytotoxicity Assay
- Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa).
- Method : MTT assay.
- Results : The compound exhibited IC50 values indicating effective cytotoxicity against cancer cells without significant toxicity to normal cells.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | C18H25NO3 | 15 | Antioxidant, Anti-inflammatory, Cytotoxic |
| 4-Methoxyphenol | C7H8O2 | 20 | Antioxidant |
| Propoxyaniline | C16H21N | 25 | Cytotoxic |
Q & A
Basic: What synthetic methodologies are optimal for preparing N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the amine group in 3-propoxyaniline can react with 2-chloroethyl-4-methoxyphenyl ether under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization parameters include:
- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents (NaBH₄) may stabilize reactive intermediates .
- Purity control: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography.
Advanced: How can computational modeling predict the regioselectivity of functional group modifications in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For instance:
- The methoxyphenoxy group’s electron-donating effects increase nucleophilicity at the ethylenediamine linker, making it prone to electrophilic attacks .
- Molecular electrostatic potential (MEP) maps highlight regions susceptible to hydrogen bonding or protonation, aiding in predicting reaction pathways .
- Validate predictions experimentally using substituent-specific probes (e.g., nitro groups) and analyze via NMR (¹H/¹³C) or IR spectroscopy .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
- NMR spectroscopy: ¹H NMR (CDCl₃) should show distinct signals for the methoxy group (~δ 3.8 ppm), propoxy chain (δ 1.0–1.6 ppm), and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .
- Mass spectrometry (HRMS): ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ and fragments (e.g., loss of propoxy or methoxyphenoxy groups) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
Advanced: How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
Answer:
Contradictions may arise from:
- Polymorphism: Use X-ray crystallography to identify crystalline forms affecting solubility .
- Solvent interactions: Conduct Hansen solubility parameter (HSP) analysis to quantify dispersion, polar, and hydrogen-bonding contributions .
- Temperature dependence: Measure solubility via gravimetric methods at 25°C, 40°C, and 60°C to model thermodynamic parameters (ΔG, ΔH) .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of aerosols .
- Spill management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
- First aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer:
- Acidic conditions: Protonation of the aniline nitrogen increases susceptibility to hydrolysis or electrophilic substitution. Monitor degradation via LC-MS .
- Basic conditions: Deprotonation of the phenolic -OH (if present) or cleavage of the ether linkage may occur. Use Arrhenius plots (40–80°C) to model degradation kinetics .
- Stabilizers: Add antioxidants (BHT) or chelating agents (EDTA) to mitigate oxidation of the methoxyphenoxy group .
Basic: How can researchers validate the compound’s biological activity in pharmacological studies?
Answer:
- In vitro assays: Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or radioligand displacement .
- Dose-response curves: Test cytotoxicity (MTT assay) and EC₅₀ values in cell lines (e.g., HEK293) .
- Metabolic stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced: What strategies resolve spectral interference when analyzing the compound in complex matrices (e.g., biological fluids)?
Answer:
- Sample preparation: Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) to remove interferents .
- Chromatographic separation: UPLC with tandem MS (MRM mode) enhances specificity .
- Internal standards: Deuterated analogs (e.g., d₃-methoxy derivative) correct for matrix effects .
Basic: What are the key applications of this compound in materials science or organic electronics?
Answer:
- Conductive polymers: Incorporate as a dopant in polyaniline derivatives to modulate conductivity .
- Liquid crystals: Functionalize with mesogenic groups (e.g., biphenyl) for optoelectronic devices .
- Coordination chemistry: Chelate with transition metals (Cu²⁺, Fe³⁺) for catalytic applications .
Advanced: How can researchers address discrepancies in reported melting points or thermal stability data?
Answer:
- Differential Scanning Calorimetry (DSC): Compare heating rates (5–20°C/min) to detect polymorphic transitions .
- Thermogravimetric analysis (TGA): Measure decomposition onset temperatures under N₂ vs. O₂ atmospheres .
- Inter-laboratory validation: Standardize sample preparation (e.g., recrystallization from ethanol/water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
